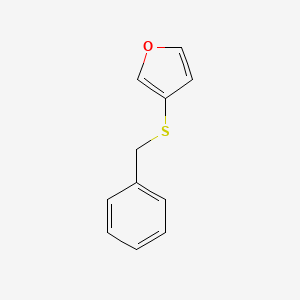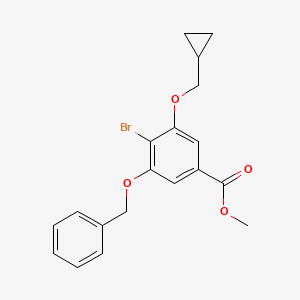![molecular formula C9H8F3NS2 B13722706 [3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid is an organic compound with the molecular formula C9H8F3NS2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a carbamodithioic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted benzyl derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
Scientific Research Applications
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl structure but lacks the carbamodithioic acid moiety.
Trifluoromethylbenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the carbamodithioic acid.
Trifluoromethylbenzyl chloride: Contains a chloride group, making it more reactive in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl group and the carbamodithioic acid moiety in [3-(Trifluoromethyl)benzyl]carbamodithioic Acid makes it unique
Properties
Molecular Formula |
C9H8F3NS2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C9H8F3NS2/c10-9(11,12)7-3-1-2-6(4-7)5-13-8(14)15/h1-4H,5H2,(H2,13,14,15) |
InChI Key |
FFOICAITUQDMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
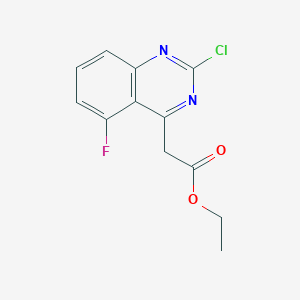
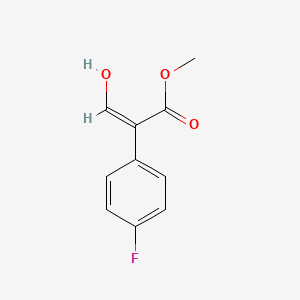

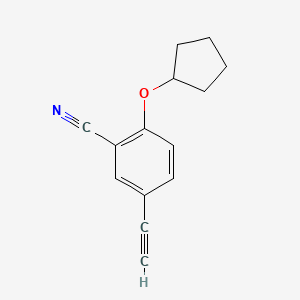
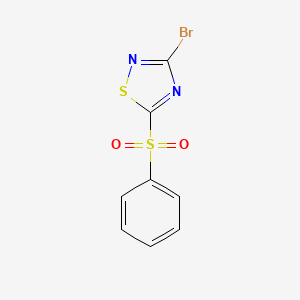
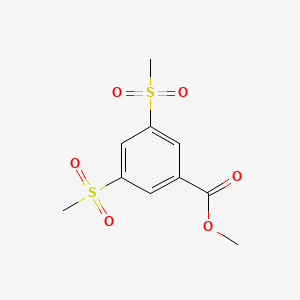
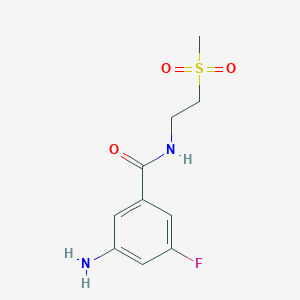
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
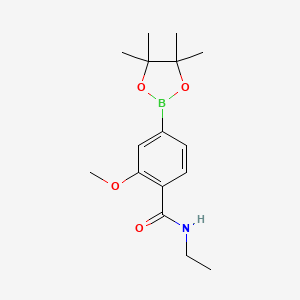
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
